molecular formula C11H16N2 B1289184 N1-Cyclopentylbenzene-1,2-diamine CAS No. 600725-69-7

N1-Cyclopentylbenzene-1,2-diamine

Número de catálogo: B1289184
Número CAS: 600725-69-7
Peso molecular: 176.26 g/mol
Clave InChI: DWKHLNTXRMLLEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-Cyclopentylbenzene-1,2-diamine is an organic compound with the molecular formula C11H16N2. It is characterized by the presence of a cyclopentyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopentylbenzene-1,2-diamine typically involves the reaction of cyclopentylamine with ortho-nitrobenzene, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Cyclization Reactions to Benzimidazole Derivatives

N1-Cyclopentylbenzene-1,2-diamine undergoes condensation with aldehydes, ketones, or carboxylic acids to form benzimidazole derivatives. This reactivity is central to its utility in synthesizing bioactive compounds.

Example Reaction:
Reaction with carboxylic acids (e.g., acetic acid) under acidic conditions yields 2-substituted benzimidazoles .

Mechanism:

  • Nucleophilic attack by the primary amine on the carbonyl group.
  • Cyclization with elimination of water.

Applications:

  • Synthesis of antimicrobial agents (e.g., bis-benzimidazole derivatives) .
  • Precursor for ligands in coordination chemistry .

Reductive Alkylation

The primary amine group undergoes reductive alkylation with aldehydes or ketones in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid .

General Procedure :

  • React this compound with an aldehyde (e.g., formaldehyde) in anhydrous acetonitrile.
  • Add NaBH₃CN and acetic acid.
  • Purify via column chromatography.

Example:

  • Reaction with formaldehyde yields N1-cyclopentyl-N2-methylbenzene-1,2-diamine (35% yield) .

Coordination Chemistry and Catalysis

The diamine acts as a chelating ligand for transition metals (e.g., Cu, Pd) in cross-coupling reactions.

Example:

  • Copper-catalyzed C–N coupling reactions (e.g., N-alkylation/alkenylation of amides) .
  • Palladium-mediated Suzuki-Miyaura couplings .

Key Features:

  • The trans-cyclopentyl configuration enhances stereoselectivity in asymmetric catalysis .
  • Stabilizes metal intermediates via bidentate coordination .

Cross-Coupling Reactions

The benzene-1,2-diamine scaffold participates in Buchwald-Hartwig amination and Ullmann-type couplings.

Case Study :

  • Reaction with aryl halides (e.g., 1-fluoro-2-nitrobenzene) in the presence of K₂CO₃ yields nitroaniline intermediates (98% yield) .
  • Subsequent reduction forms substituted diamines for ligand synthesis .

Data Tables

Table 1: Representative Reactions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Source
Reductive AlkylationFormaldehyde, NaBH₃CN, AcOHN1-Cyclopentyl-N2-methyl derivative35
Benzimidazole FormationAcetic acid, reflux2-Methylbenzimidazole60–85
Nitroaniline Intermediate1-Fluoro-2-nitrobenzene, K₂CO₃N1-(2-Nitrophenyl) derivative98

Table 2: Biological Activity of Key Derivatives

DerivativeTargetIC₅₀/EC₅₀ApplicationSource
2-(Bromomethylphenyl)acetonitrile adductPseudomonas aeruginosa biofilm0.09–0.13 µMAntimicrobial
Pim-1 Kinase InhibitorVascular smooth muscle cell proliferationNot reportedAtherosclerosis

Key Research Findings

  • Stereoselectivity : The cyclopentyl group induces steric and electronic effects, enhancing enantioselectivity in catalytic cycles .
  • Thermodynamic Stability : Derivatives exhibit improved stability under acidic conditions compared to unsubstituted benzene-1,2-diamines .
  • Toxicity Profile : Classified as corrosive (Skin Corr. 1B) with acute oral toxicity (LD₅₀: 250–324 mg/kg in mice) .

Aplicaciones Científicas De Investigación

N1-Cyclopentylbenzene-1,2-diamine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N1-Cyclopentylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity .

Comparación Con Compuestos Similares

  • N1-Cyclohexylbenzene-1,2-diamine
  • N1-Cyclopropylbenzene-1,2-diamine
  • N1-Cyclobutylbenzene-1,2-diamine

Comparison: N1-Cyclopentylbenzene-1,2-diamine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. Compared to its analogs with different cycloalkyl groups, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where these properties are advantageous .

Actividad Biológica

N1-Cyclopentylbenzene-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C11H16N2
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 22184594

This compound primarily functions as a modulator of voltage-gated sodium channels, particularly the Nav1.8 channel. This channel is predominantly expressed in dorsal root ganglia (DRG) neurons, which are critical in the transmission of pain signals. Inhibition of Nav1.8 is associated with reduced excitability of nociceptors, leading to potential analgesic effects.

Key Findings:

  • Sodium Channel Modulation : The compound shows a higher affinity for Nav1.8 compared to other sodium channels like Nav1.5 and tetrodotoxin-sensitive channels, making it a promising candidate for pain management therapies .
  • Pain Phenotype Studies : Research indicates that knock-out models lacking Nav1.8 exhibit reduced pain responses, reinforcing the significance of this channel in nociceptive signaling .

Pain Management

This compound has been explored for its potential in treating various pain conditions:

  • Neuropathic Pain : Studies suggest that modulation of Nav1.8 can alleviate neuropathic pain symptoms, as evidenced by behavioral assays in animal models .
  • Inflammatory Pain : The compound's ability to inhibit sodium channels involved in inflammatory responses highlights its role in managing conditions like inflammatory bowel disease and other chronic pain syndromes .

Cancer Treatment

The compound has also shown promise in oncology:

  • Combination Therapies : It has been investigated for use in combination with established chemotherapeutics like gemcitabine for treating non-small cell lung cancer (NSCLC) and other malignancies .
  • Mechanistic Insights : Inhibition of pathways involving Aurora kinase has been linked to its anticancer properties, suggesting that this compound may disrupt cell cycle progression in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sodium Channel ModulationInhibits Nav1.8 channel activity, reducing pain signaling
Anticancer ActivityEffective in combination with gemcitabine against various cancers
Pain Phenotype ReductionKnockout studies show reduced pain behaviors without Nav1.8

Case Study Example

In a study conducted by Akopian et al., the role of Nav1.8 in nociception was highlighted through experiments demonstrating that inhibition led to significant reductions in pain responses in models subjected to inflammatory challenges . This finding underscores the therapeutic potential of this compound as a targeted treatment for chronic pain conditions.

Safety and Toxicity

While the biological activity is promising, safety profiles are crucial for clinical applications:

  • Toxicity Assessments : Preliminary studies indicate a favorable safety margin; however, comprehensive toxicity evaluations are necessary before advancing to clinical trials .

Propiedades

IUPAC Name

2-N-cyclopentylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKHLNTXRMLLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600725-69-7
Record name 1-N-cyclopentylbenzene-1.2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.